6-(Alliltio)purina

Descripción general

Descripción

6-(Allylthio)purine is a derivative of purine, a heterocyclic aromatic organic compound. It features an allylthio group attached to the sixth position of the purine ring. This compound is part of the thiopurine family, which includes several biologically active molecules used in medical and scientific research.

Aplicaciones Científicas De Investigación

6-(Allylthio)purine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its structural similarity to other thiopurines, which are used as immunosuppressants and anticancer agents.

Mecanismo De Acción

Target of Action

6-(Allylthio)purine is a thiopurine, a class of drugs that includes azathioprine, mercaptopurine, and thioguanine . These are immunomodulating agents primarily used to maintain corticosteroid-free remission in patients with inflammatory bowel disease . The primary targets of thiopurines are various enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH) .

Mode of Action

Thiopurines, including 6-(Allylthio)purine, are prodrugs that require intracellular activation. They are converted into active metabolites that mimic the structure of natural purines . These metabolites get incorporated into DNA during replication, disrupting normal cellular processes . The mode of action of 6-(Allylthio)purine is likely similar, although specific studies on this compound are limited.

Biochemical Pathways

The biochemical pathways affected by 6-(Allylthio)purine are those involved in purine metabolism. The active metabolites of thiopurines inhibit the synthesis of purine nucleotides, disrupting DNA and RNA synthesis . This can affect various downstream cellular processes, including cell proliferation and immune response .

Pharmacokinetics

They are prodrugs that require metabolic activation, and individual variations in the activity of metabolizing enzymes can greatly affect the drug’s bioavailability . For example, the enzyme thiopurine S-methyltransferase (TPMT) plays a key role in the metabolism of thiopurines, and individuals with low TPMT activity are at risk for excessive toxicity .

Result of Action

The result of 6-(Allylthio)purine’s action at the molecular and cellular level is the disruption of DNA and RNA synthesis, leading to cytotoxic effects . This can result in the suppression of the immune system, making thiopurines effective for the treatment of autoimmune diseases . These effects can also lead to side effects such as myelosuppression .

Action Environment

The action of 6-(Allylthio)purine, like other thiopurines, can be influenced by various environmental factors. For example, the activity of metabolizing enzymes can be affected by other drugs or substances present in the body . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the drug, although specific studies on 6-(Allylthio)purine are lacking.

Análisis Bioquímico

Biochemical Properties

6-(Allylthio)purine plays a significant role in biochemical reactions, particularly in the context of purine metabolism. It interacts with several enzymes and proteins, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase. These interactions are crucial for its incorporation into nucleotides and subsequent participation in DNA and RNA synthesis. The compound’s ability to inhibit certain enzymes, such as xanthine oxidase, suggests potential therapeutic applications in conditions like gout, where purine metabolism is disrupted .

Cellular Effects

6-(Allylthio)purine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in certain cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic genes. Additionally, 6-(Allylthio)purine can alter cellular metabolism by inhibiting key enzymes involved in purine synthesis, leading to changes in nucleotide levels and energy homeostasis .

Molecular Mechanism

The molecular mechanism of 6-(Allylthio)purine involves its interaction with various biomolecules at the molecular level. The compound binds to enzymes such as HGPRT and xanthine oxidase, inhibiting their activity and affecting purine metabolism. This inhibition can lead to the accumulation of certain metabolites, which may have downstream effects on cellular processes. Additionally, 6-(Allylthio)purine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and other stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Allylthio)purine can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, 6-(Allylthio)purine may degrade into other metabolites, which can have different effects on cellular function. Long-term studies have shown that the compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 6-(Allylthio)purine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating purine metabolism and reducing inflammation. At high doses, 6-(Allylthio)purine can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of toxic metabolites and the inhibition of essential enzymes involved in purine metabolism .

Metabolic Pathways

6-(Allylthio)purine is involved in several metabolic pathways, including the de novo synthesis and salvage pathways of purine metabolism. The compound interacts with enzymes such as HGPRT and xanthine oxidase, influencing the levels of nucleotides and other metabolites. These interactions can affect metabolic flux and the overall balance of purine metabolism, with potential implications for conditions like gout and certain cancers .

Transport and Distribution

Within cells and tissues, 6-(Allylthio)purine is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, 6-(Allylthio)purine can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 6-(Allylthio)purine is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. In these compartments, 6-(Allylthio)purine can interact with enzymes and other biomolecules, influencing processes such as DNA synthesis, energy production, and apoptosis. The precise localization of the compound is essential for its therapeutic potential and effectiveness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Allylthio)purine typically involves the alkylation of 6-thiopurine. One common method is the reaction of 6-thiopurine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for 6-(Allylthio)purine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 6-(Allylthio)purine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: The allylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

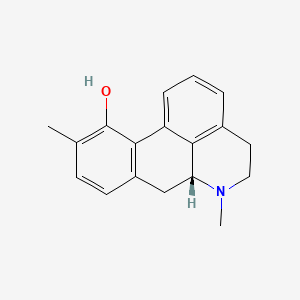

Comparación Con Compuestos Similares

6-Mercaptopurine: Another thiopurine used as an anticancer and immunosuppressive agent.

Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.

6-Thioguanine: Used in the treatment of leukemia and other cancers.

Uniqueness: 6-(Allylthio)purine is unique due to the presence of the allylthio group, which can impart different chemical and biological properties compared to other thiopurines. This structural variation can influence its reactivity and interaction with biological targets, potentially leading to distinct therapeutic effects .

Propiedades

IUPAC Name |

6-prop-2-enylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEFKTJFALYILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394504 | |

| Record name | 6-prop-2-enylsulfanyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5443-88-9 | |

| Record name | 6-(Allylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine, 6-(allylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-prop-2-enylsulfanyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(ALLYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U970KW3XPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)

![N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)

![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)

![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)

![2-[(2-fluorophenyl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B1230594.png)

![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)